Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone
Description
Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone is a structurally complex aromatic ketone featuring a morpholine moiety attached via a carbonyl group to a substituted benzene ring. The benzene ring is functionalized with a nitro (-NO₂) group at position 3 and a phenylsulfanyl (-SPh) group at position 4. The morpholine group enhances solubility in polar solvents and may contribute to conformational flexibility, a trait often exploited in medicinal chemistry for optimizing drug-like properties.
Properties
IUPAC Name |
morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(18-8-10-23-11-9-18)13-6-7-16(15(12-13)19(21)22)24-14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYAMQUPWNNDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328486 | |
| Record name | morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303988-27-4 | |
| Record name | morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone typically involves the following steps:
Formation of the Nitro Group:
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a substitution reaction, where a phenylthiol reacts with a suitable precursor.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.
Final Assembly: The final step involves coupling the morpholine ring with the nitro-phenylsulfanyl phenyl group under specific conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone has the molecular formula . Its unique structure includes a morpholine ring, a nitro group, and a phenylsulfanyl group. This configuration imparts distinct chemical reactivity, making it a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as oxidation, reduction, and substitution allows it to be utilized in creating complex molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts phenylsulfanyl to sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |
| Reduction | Reduces nitro group to amine | Hydrogen gas with palladium catalyst |
| Substitution | Electrophilic aromatic substitution | Bromine or chlorinating agents |
Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. The compound's interactions with biological targets can lead to the inhibition of specific pathways, making it a candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive intermediates formed during metabolic processes.
Pharmaceutical Applications
The compound is being investigated for its potential therapeutic uses in treating various diseases. Its unique structure allows it to act as an inhibitor for specific receptors involved in metabolic disorders.
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Antimicrobial agents | Effective against various bacterial strains |
| Anticancer drugs | Induces apoptosis in cancer cells |
| Metabolic disorder treatment | Inhibits GIP receptor binding for obesity control |
Mechanism of Action
The mechanism of action of Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of morpholino aryl methanones, which are frequently studied for their pharmacological and material science applications. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Key Properties | References |
|---|---|---|---|
| Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone | 3-NO₂, 4-SPh | Moderate logP (estimated ~3.2); electron-rich (SPh) and -poor (NO₂) regions. | |
| Morpholino(4-nitrophenyl)methanone | 4-NO₂ | Higher electron-withdrawing effect at para position; lower solubility (logP ~2.8). | |
| (2-Fluoro-3-nitrophenyl)(morpholino)methanone | 2-F, 3-NO₂ | Increased polarity (fluorine); enhanced metabolic stability. | |
| (4-Methoxyphenyl)(morpholino)methanone | 4-OCH₃ | Electron-donating methoxy group; higher aqueous solubility (logP ~1.9). | |
| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | 2,3-Cl, 4-SO₂Et | High lipophilicity (logP ~4.1); sulfonyl group enhances electrophilicity. | |
| 4′-Morpholinoacetophenone | Acetophenone-linked morpholine | Reduced steric hindrance; improved pharmacokinetic flexibility. |
Key Findings:
In contrast, para-nitro derivatives (e.g., Morpholino(4-nitrophenyl)methanone) exhibit stronger overall electron-withdrawing effects, reducing aromatic ring reactivity. The phenylsulfanyl group provides electron density via sulfur’s lone pairs, balancing the nitro group’s effects. This contrasts with sulfonyl groups (e.g., in [2,3-Dichloro-4-(ethylsulfonyl)phenyl]methanone), which are strongly electron-withdrawing and increase electrophilicity.
Solubility and Lipophilicity: Compounds with methoxy or morpholine groups (e.g., (4-Methoxyphenyl)(morpholino)methanone) show higher aqueous solubility due to their polar nature.
Biological Relevance :
- Fluorinated analogs () demonstrate improved metabolic stability, a critical factor in drug design.
- Nitro-to-amine reduction pathways (observed in ’s Compound 4) suggest the target compound may undergo similar metabolic activation or detoxification processes.
Solid-State Properties :
- Crystal structure studies (e.g., ) reveal that halogen and sulfonyl substituents influence molecular packing and stability. The target compound’s phenylsulfanyl group may lead to distinct crystalline arrangements, impacting formulation strategies.
Biological Activity
Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities, including antimicrobial and anticancer properties. Its unique structure, featuring a morpholine ring, a nitro group, and a phenylsulfanyl moiety, contributes to its diverse biological interactions. This article presents an overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O4S. The compound's structure can be represented as follows:
The presence of the nitro group is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.
The mechanism of action for this compound involves interactions with various molecular targets such as enzymes and receptors. The nitro group can be reduced to form an amine, which may lead to the inhibition of specific pathways crucial for cell proliferation and survival. This property is particularly relevant in cancer therapy, where restoration of apoptosis in tumor cells is a desired outcome.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic regulators such as Bcl-2 and Bcl-xL.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induces Apoptosis | |
| MCF-7 (Breast Cancer) | 10.5 | Induces Apoptosis |
Study on Anticancer Efficacy
In a study evaluating the effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The maximum tolerated dose (MTD) was established in SCID mice, indicating potential for further development in vivo.
- Dosing Regimen : 50 mg/kg daily for 5 days.
- Outcome : Less than 10% weight loss in treated mice, suggesting tolerability .
Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications to the phenylsulfanyl group could enhance biological activity. For instance, replacing the sulfanyl group with more electronegative substituents improved interaction with target proteins involved in apoptosis regulation .
Q & A
Q. What are the recommended synthetic routes for Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone?
- Methodological Answer : The synthesis can be approached via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring under Lewis acid catalysis (e.g., AlCl₃). The nitro and phenylsulfanyl groups act as ortho/para-directing substituents , influencing regioselectivity. Alternative methods include cyclopropane ring-opening reactions with nucleophiles like phenol, as demonstrated in morpholino-containing analogs . Key steps:
- Protect reactive groups (e.g., nitro) to prevent side reactions.
- Optimize solvent polarity (e.g., dichloromethane or toluene) for intermediate stability.
- Purify via silica gel chromatography using hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone, NO₂ asymmetric stretch at ~1520 cm⁻¹). Fluorolube/Nujol mulls are recommended for solid-state analysis .
- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and morpholino protons (δ 3.0–3.8 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for ingestion, seek medical attention and provide SDS documentation .
- Storage : Store in airtight containers at 0–6°C to prevent degradation.
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to improve acylation efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates or non-polar solvents (e.g., hexane) to precipitate products.
- Stepwise Functionalization : Introduce the nitro group after acylation to avoid deactivation of the aromatic ring.
Q. What strategies evaluate the compound’s biological activity and receptor interactions?
- Methodological Answer :
- In Vitro Assays : Use mGluR5-positive allosteric modulator (PAM) assays to measure EC₅₀ values. Compare with structurally related compounds (e.g., VU0240381, EC₅₀ < 2.3 nM) .
- Solubility Studies : Determine logP values via shake-flask or HPLC methods to predict membrane permeability.
- Metabolic Stability : Incubate with liver microsomes to assess acetylene linker stability, a potential metabolic liability .
Q. How to resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line, buffer pH, temperature).
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting activity.
- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography or NOESY NMR, as diastereomer ratios (e.g., 20:1 dr) can alter bioactivity .
Q. What computational methods predict electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare with fluorinated analogs (e.g., 3,4,5-trifluorophenyl derivatives) to assess electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., mGluR5) to guide rational design.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
